6-Isobutyl-1H-indole-2-carboxylic acid
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Overview
Description
6-Isobutyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
For 6-Isobutyl-1H-indole-2-carboxylic acid, the synthesis may involve the following steps:
Formation of the indole ring: This can be achieved by reacting a suitable phenylhydrazine with an appropriate ketone or aldehyde.
Introduction of the isobutyl group: This can be done through alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carbinol derivatives .
Scientific Research Applications
6-Isobutyl-1H-indole-2-carboxylic acid has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Industry: Indole derivatives are used in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Isobutyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The specific molecular targets and pathways depend on the structure of the indole derivative and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
6-Isobutyl-1H-indole-2-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its biological activity and chemical reactivity. This structural feature may confer specific interactions with biological targets, making it distinct from other indole derivatives .
Properties
IUPAC Name |
6-(2-methylpropyl)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8(2)5-9-3-4-10-7-12(13(15)16)14-11(10)6-9/h3-4,6-8,14H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMDARSEWSOLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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